molecular formula C17H12 B047734 2-Methylfluoranthene CAS No. 33543-31-6

2-Methylfluoranthene

Cat. No.: B047734
CAS No.: 33543-31-6
M. Wt: 216.28 g/mol
InChI Key: VVRCMNWZFPMXQZ-UHFFFAOYSA-N
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Description

2-Methylfluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₂. It is a derivative of fluoranthene, characterized by the presence of a methyl group at the second position of the fluoranthene structure. This compound is known for its unique chemical properties and is of significant interest in various fields of scientific research .

Scientific Research Applications

2-Methylfluoranthene has a wide range of applications in scientific research:

Safety and Hazards

2-Methylfluoranthene is highly flammable and its vapour may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects .

Relevant Papers One relevant paper titled “Tumorigenic activity of fluoranthene, this compound and 3-methylfluoranthene in newborn CD-1 mice” discusses the tumorigenic activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylfluoranthene typically involves the alkylation of fluoranthene. One common method is the Friedel-Crafts alkylation, where fluoranthene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Methylfluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2-Methylfluoranthene is unique due to the specific position of the methyl group, which influences its chemical reactivity and biological activity. Compared to fluoranthene, it has different physical properties such as melting point and solubility. The positional isomers (1-Methylfluoranthene and 3-Methylfluoranthene) also exhibit distinct reactivity patterns and biological effects .

Properties

IUPAC Name

2-methylfluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12/c1-11-9-12-5-4-8-15-13-6-2-3-7-14(13)16(10-11)17(12)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRCMNWZFPMXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CC=C2)C4=CC=CC=C4C3=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074823
Record name Fluoranthene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33543-31-6, 30997-39-8
Record name 2-Methylfluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33543-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoranthene, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030997398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylfluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033543316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLFLUORANTHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRQ8EG0B0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Methylfluoranthene of particular interest in environmental toxicology?

A: this compound is a polycyclic aromatic hydrocarbon (PAH) frequently found in complex environmental mixtures. While less abundant than its parent compound, fluoranthene, its presence raises concerns due to its potential toxicity and carcinogenicity. [, ]

Q2: How does the tumorigenic activity of this compound compare to fluoranthene and 3-Methylfluoranthene?

A: Studies in newborn CD-1 mice reveal that both this compound and fluoranthene exhibit significant tumorigenic activity, inducing lung and liver tumors. Interestingly, this compound, at a dose of 17.3 µmol, caused a higher multiplicity of lung tumors compared to fluoranthene. In contrast, 3-Methylfluoranthene showed minimal tumorigenic activity in the same study. These findings suggest a structure-dependent variation in tumorigenic potency among these compounds. []

Q3: How is this compound metabolized in vivo, and what are the implications for its mutagenicity?

A: Research indicates that this compound is metabolized in the liver, forming 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene as a significant metabolite. This dihydrodiol metabolite exhibits potent mutagenic activity when tested in Salmonella typhimurium TA100. This suggests that the metabolic activation of this compound into dihydrodiols plays a crucial role in its mutagenic potential. []

Q4: Does the position of the methyl group on the fluoranthene ring system influence its mutagenic activation pathway?

A: Interestingly, the position of the methyl group on the fluoranthene ring seems to impact the metabolic activation pathway. While this compound's primary mutagenic metabolite is a dihydrodiol, 3-Methylfluoranthene's main proximate mutagen is 3-hydroxymethylfluoranthene. This difference highlights the importance of structural features in dictating the metabolic fate and ultimately the mutagenic potential of methylated fluoranthenes. []

Q5: What analytical methods are employed to detect and quantify this compound in environmental samples?

A: The analysis of sediment samples from Guimaras, Philippines, after an oil spill revealed a high concentration of various PAHs, including this compound. This suggests the importance of continuous monitoring for such compounds in environmental matrices. While the specific analytical techniques were not detailed in the provided abstract, gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique for identifying and quantifying PAHs in environmental samples. []

Q6: What are the potential implications of the observed differences in metabolic activation between this compound and 3-Methylfluoranthene?

A: The distinct metabolic activation pathways for this compound and 3-Methylfluoranthene underscore the complexity of assessing the risk posed by environmental PAH mixtures. Understanding these differences is crucial for developing accurate toxicological profiles and implementing effective risk management strategies for specific PAHs like this compound. [, ]

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